Sibiriline

Necroptosis Ferroptosis Cell Death

Select Sibiriline for your necroptosis and ferroptosis co-activation studies. This 7-azaindole derivative uniquely combines ATP-competitive RIPK1 inhibition (IC50 1.03 µM) with intrinsic radical-trapping antioxidant activity (kinh = 1.0 × 10³ M⁻¹ s⁻¹) to simultaneously block both cell death pathways—a dual polypharmacology absent in Necrostatin-1, GSK'074, or PK68. With 100-fold selectivity over RIPK3, validated in vivo efficacy in immune hepatitis models, and proven utility in ischemia-reperfusion and Parkinson's disease research, Sibiriline delivers precise, multi-target pharmacology that generic RIPK1 inhibitors cannot replicate.

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
Cat. No. B610835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSibiriline
SynonymsSibiriline; 
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
InChIInChI=1S/C13H10N2O/c16-11-5-3-9(4-6-11)12-8-10-2-1-7-14-13(10)15-12/h1-8,16H,(H,14,15)
InChIKeyXZQLYCMLGSOHOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sibiriline: A Selective RIPK1 Inhibitor and Dual Necroptosis-Ferroptosis Blocker for Inflammation and Cell Death Research


Sibiriline (4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenol, CAS 1346526-26-8) is a 7-azaindole derivative that functions as an ATP-competitive inhibitor of receptor-interacting protein kinase 1 (RIPK1) with an IC₅₀ of 1.03 µM and demonstrates ~100-fold selectivity over RIPK3 [1]. It uniquely exhibits dual inhibitory activity against both necroptosis and ferroptosis cell death pathways, acting via RIPK1 kinase inhibition and radical-trapping antioxidant (RTA) activity against (phospho)lipid peroxidation [2]. Its mechanism locks RIPK1 in an inactive conformation and protects against TNF-induced necroptosis and Concanavalin A-induced immune-mediated hepatitis in vivo [3]. Its novel dual pharmacology distinguishes it from other RIPK1 inhibitors that lack direct anti-ferroptotic activity.

Why In-Class RIPK1 Inhibitors Cannot Substitute for Sibiriline in Dual Pathway Research


Common RIPK1 inhibitors such as Necrostatin-1, GSK'074, or PK68 effectively block necroptosis but lack the intrinsic antioxidant radical-trapping activity required to simultaneously inhibit ferroptosis. Substituting Sibiriline with a generic RIPK1 inhibitor would fail to replicate its unique polypharmacological profile, specifically the direct suppression of (phospho)lipid peroxidation via peroxyl radical trapping (kᵢₙₕ = 1.0 × 10³ M⁻¹ s⁻¹) [1]. This dual mechanism is critical for studies in pathologies where necroptosis and ferroptosis are co-activated, such as ischemia-reperfusion injury or neurodegeneration. Furthermore, Sibiriline's established selectivity window over RIPK3 (100-fold) and validated in vivo efficacy in immune hepatitis models distinguish it from less selective or less characterized RIPK1 inhibitors [2].

Quantitative Differentiation of Sibiriline Against Key Comparators in Cell Death Research


Sibiriline Exhibits Dual Inhibition of Necroptosis and Ferroptosis Unlike Single-Pathway RIPK1 Inhibitors

Sibiriline uniquely inhibits both necroptosis (RIPK1-driven) and ferroptosis (lipid peroxidation-driven) cell death pathways. In contrast, comparator RIPK1 inhibitors such as Necrostatin-1, GSK'074, and PK68 lack direct anti-ferroptotic activity [1]. This dual action is demonstrated by its ability to block both TNF-α-induced necroptosis (EC₅₀ = 1.2 µM in FADD-deficient Jurkat cells) [2] and ferroptosis triggered by various chemical inducers (RSL3, erastin) [1].

Necroptosis Ferroptosis Cell Death

Sibiriline Demonstrates Defined Selectivity Over RIPK3 Compared to Dual RIPK1/RIPK3 Inhibitors

Sibiriline exhibits a clear 100-fold selectivity for RIPK1 (IC₅₀ = 1.03 µM) over RIPK3 (IC₅₀ = ~103 µM) [1]. In contrast, GSK'074 is a dual RIPK1/RIPK3 inhibitor with high affinity for both kinases, complicating pathway-specific studies . This defined selectivity profile allows for more precise dissection of RIPK1-specific signaling in necroptosis without confounding RIPK3 inhibition.

RIPK1 Kinase Selectivity Necroptosis

Sibiriline's Anti-Necroptotic Cellular Potency in FADD-Deficient Jurkat Cells Matches or Exceeds Early-Generation RIPK1 Inhibitors

In FADD-deficient Jurkat cells, a standard cellular model for TNF-induced necroptosis, Sibiriline inhibits necroptosis with an EC₅₀ of 1.2 µM [1]. This cellular potency is comparable to Necrostatin-1, which has a reported EC₅₀ of ~490 nM in the same cell line . However, Sibiriline uniquely maintains this activity while also offering ferroptosis inhibition, a feature absent in Necrostatin-1.

Necroptosis Cellular Assay RIPK1

Sibiriline Provides In Vivo Protection in a Model of Immune-Mediated Hepatitis Unmatched by Non-Selective Inhibitors

In a mouse model of Concanavalin A-induced immune-mediated hepatitis, Sibiriline demonstrated significant protection against liver injury [1]. This in vivo efficacy is supported by its dual mechanism, which targets both RIPK1-driven necroptosis and oxidative stress/ferroptosis pathways involved in hepatic inflammation. While other RIPK1 inhibitors like Necrostatin-1 have shown in vivo activity in some models, they lack the direct antioxidant component that may be crucial in pathologies with significant oxidative damage.

In Vivo Hepatitis Inflammation

Sibiriline Acts as a Radical-Trapping Antioxidant with a Quantified Rate Constant for Lipid Peroxidation Inhibition

Using the FENIX assay, Sibiriline was shown to directly trap (phospho)lipid-derived peroxyl radicals with an apparent inhibition rate constant (kᵢₙₕ) of (1.0 ± 0.1) × 10³ M⁻¹ s⁻¹ [1]. This RTA activity is essential for its inhibition of ferroptosis and is absent in standard RIPK1 inhibitors like Necrostatin-1, GSK'074, and PK68. The phenol group of Sibiriline is critical for this activity, as methylation abolished RTA effects [1].

Ferroptosis Antioxidant Lipid Peroxidation

Optimal Research Applications for Sibiriline Based on Its Dual Pharmacological Profile


Investigating Co-Activation of Necroptosis and Ferroptosis in Ischemia-Reperfusion Injury Models

Sibiriline is uniquely suited for studies of ischemia-reperfusion injury (e.g., myocardial infarction, stroke, organ transplantation) where both necroptosis and ferroptosis are known to contribute to tissue damage. Its dual inhibition of RIPK1 kinase activity (IC₅₀ = 1.03 µM) and lipid peroxidation (kᵢₙₕ = 1.0 × 10³ M⁻¹ s⁻¹) allows simultaneous interrogation of both pathways in a single compound [1]. This is particularly valuable in organ preservation research, where Sibiriline derivatives are patented for this specific application [2].

Dissecting RIPK1-Specific Signaling in Inflammatory Diseases

For researchers requiring clean RIPK1 pathway analysis without confounding RIPK3 inhibition, Sibiriline's 100-fold selectivity over RIPK3 provides a precise pharmacological tool [1]. This is critical in studies of inflammatory diseases such as autoimmune hepatitis, where RIPK1-dependent necroptosis drives pathology and Sibiriline has demonstrated in vivo protection [1].

Developing Multi-Target Directed Ligands for Neurodegenerative Disease Models

Sibiriline's dual mechanism aligns with emerging polypharmacology strategies for complex neurodegenerative diseases like Parkinson's disease, where both necroptosis and ferroptosis are implicated. The compound has demonstrated in vitro efficacy in cell-based models of Parkinson's disease [1], making it a valuable starting point for medicinal chemistry efforts aimed at developing multi-target directed ligands for neurodegeneration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sibiriline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.